Cinnarizine clofibrate
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Overview
Description
Cinnarizine clofibrate is a compound that combines the properties of cinnarizine and clofibrate. Cinnarizine is an antihistamine and calcium channel blocker primarily used to treat nausea and vomiting due to motion sickness, vertigo, and other vestibular disorders . Clofibrate is a lipid-lowering agent used to treat hyperlipidemia by increasing the activity of lipoprotein lipase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnarizine involves the reaction of diphenylmethylpiperazine with cinnamyl chloride under basic conditions . Clofibrate is synthesized by esterification of clofibric acid with ethanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of cinnarizine typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity . Clofibrate production involves similar large-scale esterification processes, often followed by purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Cinnarizine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cinnarizine can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Cinnarizine clofibrate has diverse applications in scientific research. In chemistry, it is used to study the interactions of calcium channel blockers and lipid-lowering agents . In biology, it is used to investigate the effects of these compounds on cellular processes and metabolic pathways . In medicine, this compound is studied for its potential therapeutic effects in treating conditions like vertigo, motion sickness, and hyperlipidemia . Industrial applications include its use in the formulation of pharmaceuticals and nutraceuticals .
Mechanism of Action
Cinnarizine exerts its effects by blocking L-type and T-type voltage-gated calcium channels, inhibiting contractions of vascular smooth muscle cells . It also binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors . Clofibrate increases the activity of extrahepatic lipoprotein lipase, enhancing lipoprotein triglyceride lipolysis and converting very low-density lipoproteins to low-density lipoproteins and high-density lipoproteins .
Comparison with Similar Compounds
Similar Compounds
Betahistine: Another drug used to treat vertigo and vestibular disorders, but it primarily acts as a histamine H3 receptor antagonist.
Prochlorperazine: Used to treat nausea and vertigo, but it works as a dopamine D2 receptor antagonist.
Dimenhydrinate: Often used in combination with cinnarizine for enhanced effects in treating motion sickness.
Uniqueness
Cinnarizine clofibrate is unique due to its dual action as both a calcium channel blocker and a lipid-lowering agent. This combination allows it to address multiple physiological pathways, making it a versatile compound in both therapeutic and research settings .
Properties
CAS No. |
60763-49-7 |
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Molecular Formula |
C36H39ClN2O3 |
Molecular Weight |
583.2 g/mol |
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine;2-(4-chlorophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C26H28N2.C10H11ClO3/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h1-17,26H,18-22H2;3-6H,1-2H3,(H,12,13)/b13-10+; |
InChI Key |
GNQQJMWZCJAUJT-RSGUCCNWSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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